

Comparative Analysis of Ispinesib-d5 Cross-reactivity with Kinesin Motor Proteins

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Compound of Interest

Compound Name: *Ispinesib-d5*

Cat. No.: *B12378319*

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This guide provides a detailed comparison of the cross-reactivity profile of **Ispinesib-d5** with other kinesin motor proteins. **Ispinesib-d5** is the deuterated form of Ispinesib (also known as SB-715992), a potent and highly specific allosteric inhibitor of the kinesin spindle protein (KSP), also referred to as Eg5 or KIF11. The data presented herein demonstrates the remarkable selectivity of Ispinesib for its primary target, KSP, a critical protein for the formation of the bipolar mitotic spindle during cell division.

Executive Summary

Ispinesib is a highly selective inhibitor of the kinesin spindle protein (KSP/Eg5), with an apparent inhibitor dissociation constant (K_i app) of approximately 1.7 nM.^{[1][2][3]} Extensive studies have shown that it exhibits a very high degree of selectivity for KSP over other kinesin motor proteins, with reports indicating a selectivity of over 10,000-fold to 40,000-fold.^{[1][3][4]} This high selectivity is attributed to its allosteric mechanism of action, targeting a specific binding pocket on KSP that is not conserved across other kinesins. This targeted approach minimizes off-target effects, a desirable characteristic for therapeutic agents.

Data Presentation: Ispinesib Selectivity Profile

The following table summarizes the inhibitory activity of Ispinesib against its primary target, KSP/Eg5, and its lack of significant activity against other tested kinesin motor proteins. While

precise K_i or IC_{50} values for many other kinesins are not available in the public domain, the data clearly indicates a lack of cross-reactivity.

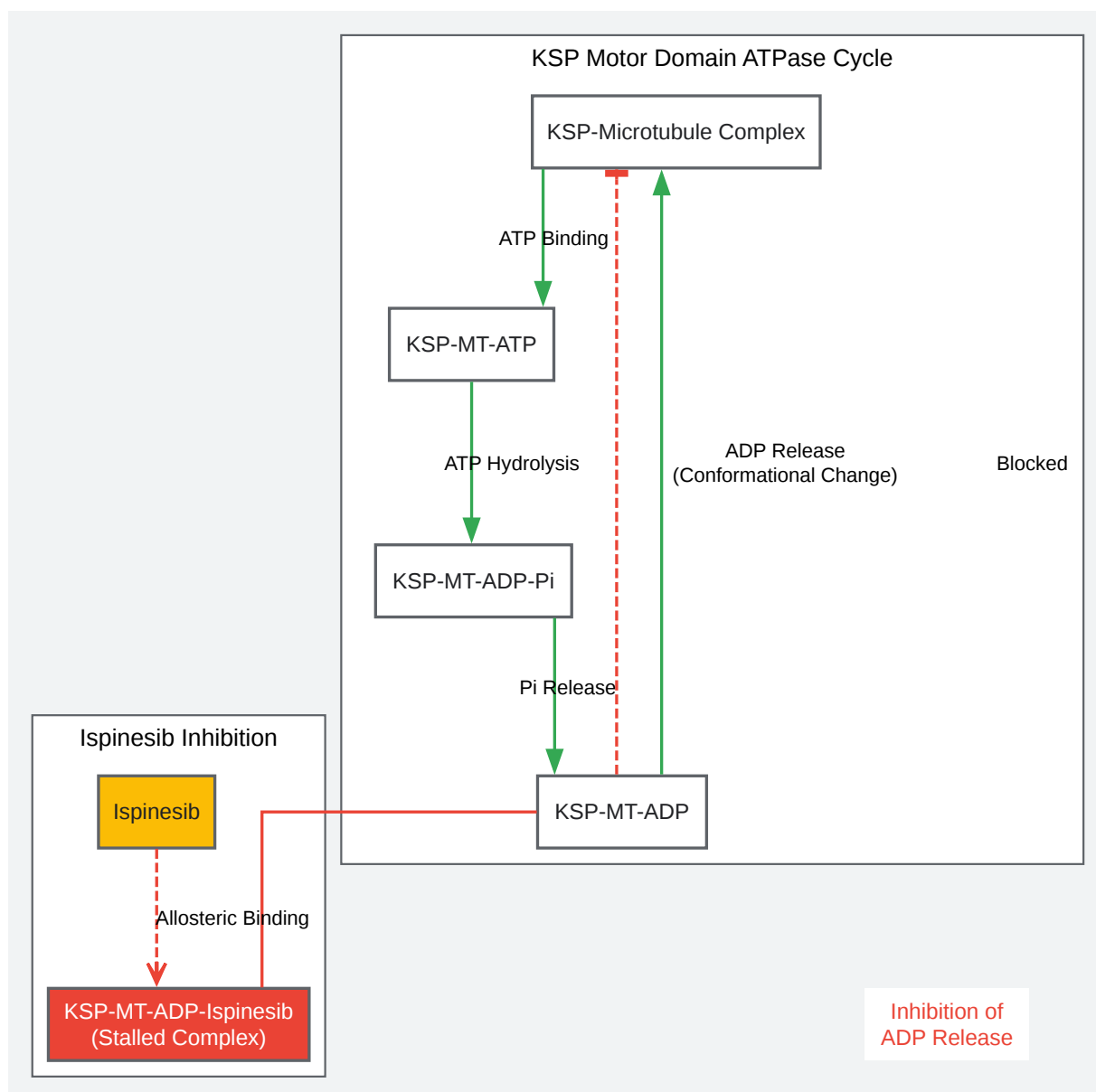
Kinesin Motor Protein	Target Function	Ispinesib Inhibitory Activity (K_i or IC_{50})	Selectivity vs. KSP
KSP (Eg5/KIF11)	Mitotic spindle pole separation	~1.7 nM (K_i app)[1][2][3]	Primary Target
CENP-E (KIF10)	Chromosome congression and alignment	No significant inhibition reported	>10,000-fold
MCAK (KIF2C)	Microtubule depolymerization	No significant inhibition reported	>10,000-fold
MKLP1 (KIF23)	Cytokinesis	No significant inhibition reported	>10,000-fold
KHC (KIF5B)	Organelle transport	No significant inhibition reported	>10,000-fold
Kif1A	Synaptic vesicle transport	No significant inhibition reported	>10,000-fold
RabK6 (RAB6A)	Vesicular transport	No significant inhibition reported	>10,000-fold

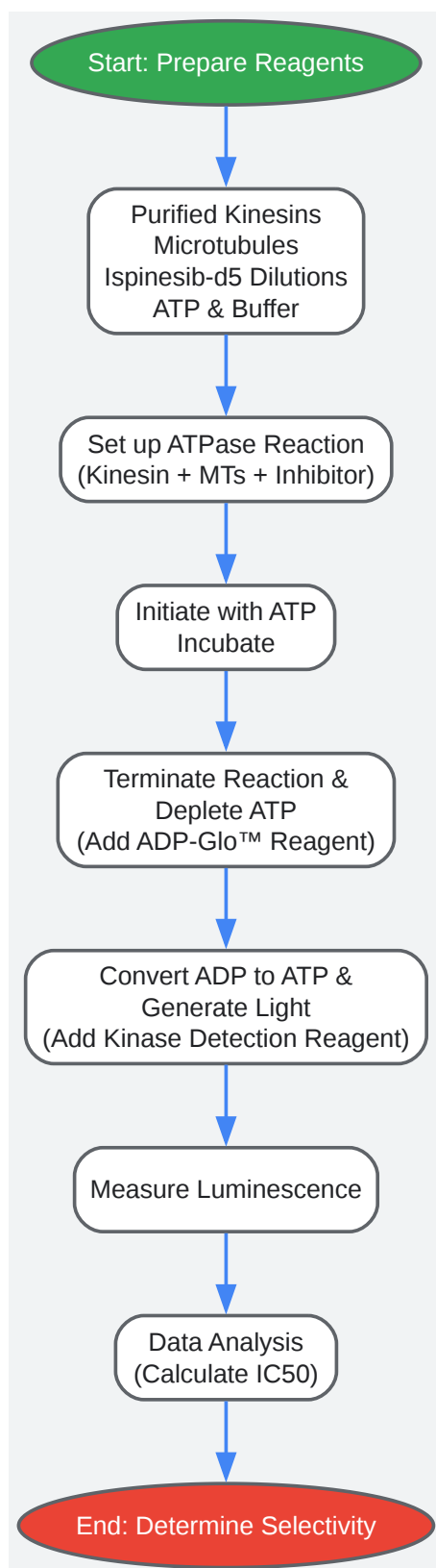
Note: The ">10,000-fold selectivity" is a qualitative value reported in the literature. Specific inhibitory concentrations for the non-target kinesins are not provided in the referenced studies, indicating they are significantly higher than for KSP.

Mechanism of Action

Ispinesib functions as an allosteric inhibitor of KSP. It does not bind to the ATP-binding site but rather to a distinct pocket formed by the $\alpha 2/L5/\alpha 3$ region of the motor domain. This binding event locks the KSP motor protein in a state where it can still bind to microtubules but is unable to release ADP. The inability to complete the ATP hydrolysis cycle and release ADP prevents

the conformational changes necessary for motility along the microtubule, leading to the arrest of mitotic spindle pole separation and subsequent cell cycle arrest in mitosis.





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